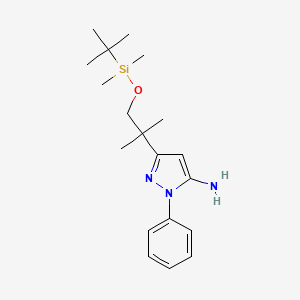
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is a heterocyclic organic compound that features a pyridinone ring fused with a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE typically involves the condensation of cyclohexanone with a suitable pyridine derivative under controlled conditions. One common method involves the use of catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification and oxidation steps . The reaction conditions often require specific temperatures, pressures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
Applications De Recherche Scientifique
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and molecular interactions are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-oxo-cyclohexyl-acetic acid methyl ester
- Thioacetic acid S-(4-oxo-cyclohexyl) ester
Uniqueness
4-(6-HYDROXYPYRIDIN-2-YL)CYCLOHEXAN-1-ONE is unique due to its fused ring structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
6-(4-oxocyclohexyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-3,8H,4-7H2,(H,12,14) |
Clé InChI |
LQQRBECXGGNVJN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1C2=CC=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((1H-Benzo[d]imidazol-5-yl)methyl)benzenamine](/img/structure/B8401293.png)

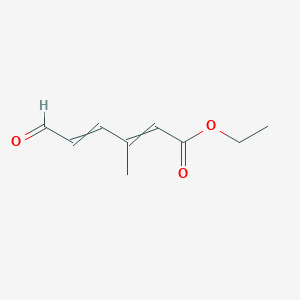
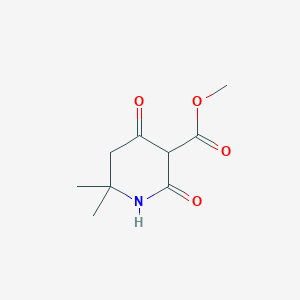

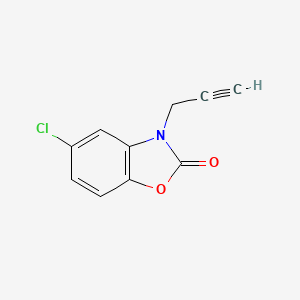
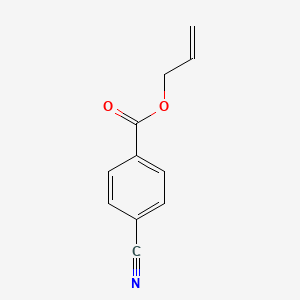
![7-Chloro-2-(4-methyl-thiazol-2-yl)-thieno[3,2-b]pyridine](/img/structure/B8401336.png)
